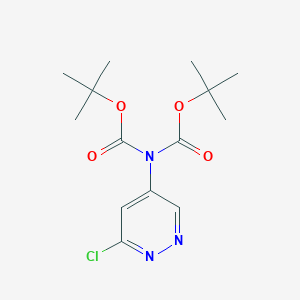
6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of Functional Groups: The amino, ethoxy, oxoethyl, thio, and fluoro groups are introduced through a series of substitution and addition reactions.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions (temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds or interact with biological molecules. For example, the amino group may form hydrogen bonds, while the fluoro group can participate in halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-amino-5-[(2-methoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate
- Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-chloro-2-pyridinecarboxylate
- Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-bromo-2-pyridinecarboxylate
Uniqueness
Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance the compound’s stability and reactivity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
577691-79-3 |
|---|---|
Formule moléculaire |
C11H13FN2O4S |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
methyl 6-amino-5-(2-ethoxy-2-oxoethyl)sulfanyl-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C11H13FN2O4S/c1-3-18-8(15)5-19-7-4-6(12)9(11(16)17-2)14-10(7)13/h4H,3,5H2,1-2H3,(H2,13,14) |
Clé InChI |
APXDMMMTTGDTKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=C(N=C(C(=C1)F)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)





![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)





![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
